molecular formula C15H11IN2O B4842151 N-[4-(cyanomethyl)phenyl]-4-iodobenzamide

N-[4-(cyanomethyl)phenyl]-4-iodobenzamide

Cat. No. B4842151
M. Wt: 362.16 g/mol
InChI Key: WOXYNASAIJSTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, also known as CMPIB, is a small molecule that has gained attention in the scientific community due to its potential applications in imaging and studying the sigma-1 receptor. The sigma-1 receptor is a protein that is believed to play a role in various physiological processes, including pain perception, addiction, and neurodegenerative diseases. In

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide involves binding to the sigma-1 receptor, which is believed to modulate various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and lipid metabolism. By binding to the sigma-1 receptor, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide may modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has been shown to have high affinity and specificity for the sigma-1 receptor, making it a valuable tool for studying this protein. The binding of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide to the sigma-1 receptor may modulate various cellular processes, including calcium homeostasis, protein folding, and lipid metabolism. However, the exact biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is its high affinity and specificity for the sigma-1 receptor, making it a valuable tool for studying this protein. Additionally, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide can be used for imaging the sigma-1 receptor in the brain, which may have applications in studying various neurological disorders. However, one of the limitations of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is its relatively low yield in the synthesis process, which may limit its availability for research.

Future Directions

There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide in scientific research. One potential application is in studying the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction. Additionally, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide may be used in developing new therapeutic agents that target the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide and its potential applications in scientific research.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is primarily used as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, addiction, and neurodegenerative diseases. N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has been shown to bind to the sigma-1 receptor with high affinity and specificity, making it a valuable tool for studying this protein.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O/c16-13-5-3-12(4-6-13)15(19)18-14-7-1-11(2-8-14)9-10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYNASAIJSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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